molecular formula C13H17NO2 B13518766 Ethyl 2-(azetidin-3-yl)-2-phenylacetate

Ethyl 2-(azetidin-3-yl)-2-phenylacetate

Cat. No.: B13518766
M. Wt: 219.28 g/mol
InChI Key: QANFVYJQAHTLDM-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)-2-phenylacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidine ring is known for its unique structural properties, which can impart interesting biological activities to the compounds containing it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yl)-2-phenylacetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

. This photochemical reaction is highly efficient for synthesizing functionalized azetidines, although it may require specific photochemical equipment and conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition method is particularly suitable for industrial applications due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azetidine ring can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)-2-phenylacetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(azetidin-3-yl)-2-phenylacetate can be compared with other azetidine derivatives:

This compound stands out due to its unique ester functionality, which can be further modified to enhance its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(azetidin-3-yl)-2-phenylacetate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3

InChI Key

QANFVYJQAHTLDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CNC1)C2=CC=CC=C2

Origin of Product

United States

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